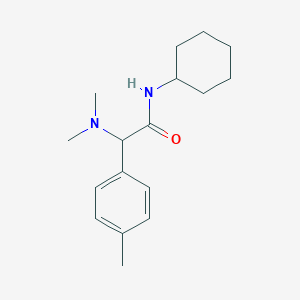
6,7-Dimethoxy-n-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WAY-326996 is a chemical compound with the molecular formula C27H28N2O6 and a molecular weight of 476.52 g/mol . It is known for its role as an inhibitor of flavivirus replication . This compound is primarily used for scientific research purposes and is not intended for clinical or diagnostic use in humans or animals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of WAY-326996 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoquinolinecarboxamide core and subsequent functionalization to introduce the methoxyphenyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for WAY-326996 are not well-documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
WAY-326996 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in the reactions of WAY-326996 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from the reactions of WAY-326996 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized isoquinolinecarboxamide derivatives, while substitution reactions can introduce different functional groups on the aromatic rings.
Aplicaciones Científicas De Investigación
WAY-326996 has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of flavivirus replication inhibitors.
Biology: Researchers use WAY-326996 to investigate the biological pathways involved in flavivirus replication.
Medicine: The compound is studied for its potential therapeutic applications in treating flavivirus infections.
Industry: WAY-326996 is used in the development of new antiviral agents and as a tool compound in drug discovery research.
Mecanismo De Acción
The mechanism of action of WAY-326996 involves the inhibition of flavivirus replication. The compound targets specific molecular pathways and enzymes involved in the replication process, thereby preventing the virus from multiplying. The exact molecular targets and pathways are still under investigation, but it is believed that WAY-326996 interferes with the viral RNA synthesis and protein production.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to WAY-326996 include:
Ribavirin: An antiviral compound used to treat various viral infections.
Favipiravir: Another antiviral agent with activity against RNA viruses.
Remdesivir: A broad-spectrum antiviral medication used to treat COVID-19.
Uniqueness
WAY-326996 is unique due to its specific inhibitory activity against flavivirus replication. Unlike other antiviral agents, it has a distinct chemical structure and mechanism of action, making it a valuable tool in flavivirus research and drug discovery.
Propiedades
Fórmula molecular |
C27H28N2O6 |
|---|---|
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
6,7-dimethoxy-N-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C27H28N2O6/c1-29-25(16-9-11-18(32-2)12-10-16)24(26(30)28-17-7-6-8-19(13-17)33-3)20-14-22(34-4)23(35-5)15-21(20)27(29)31/h6-15,24-25H,1-5H3,(H,28,30) |
Clave InChI |
WUUNGRHZKIVKEF-UHFFFAOYSA-N |
SMILES canónico |
CN1C(C(C2=CC(=C(C=C2C1=O)OC)OC)C(=O)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1-[(2-ethyl-6,7-dimethoxy-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]piperidine-3-carboxylate](/img/structure/B10816839.png)
![N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B10816846.png)
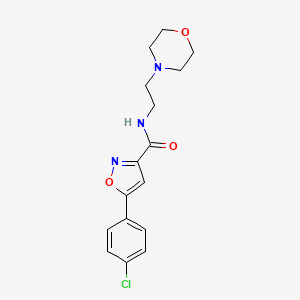
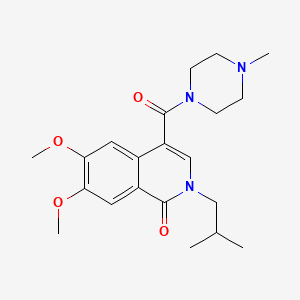
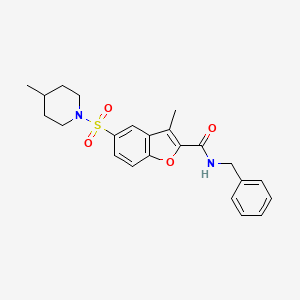
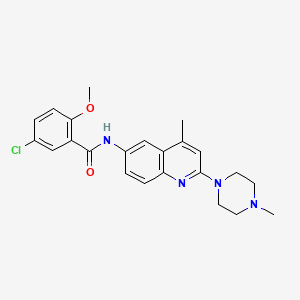
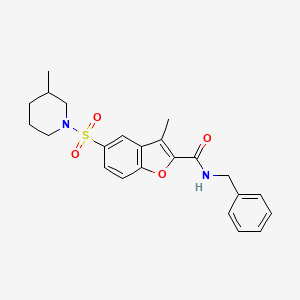
![4-[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine](/img/structure/B10816887.png)

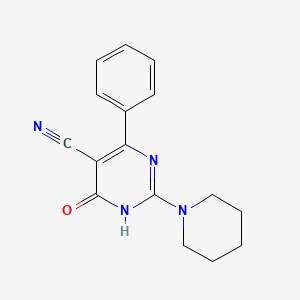

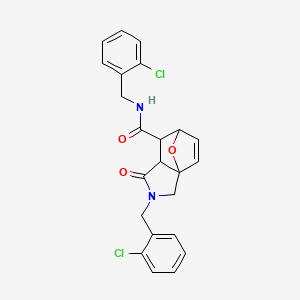
![2-(benzylsulfanyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10816903.png)
